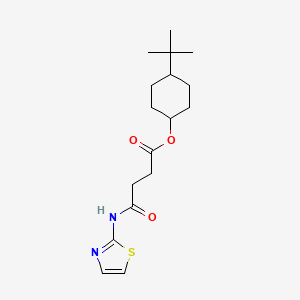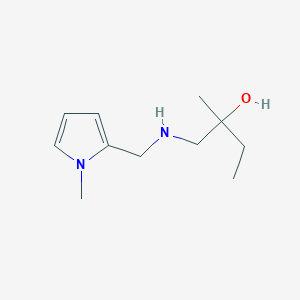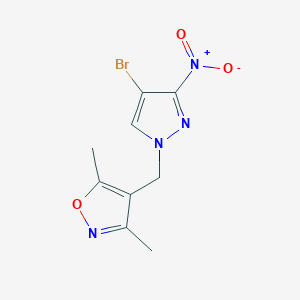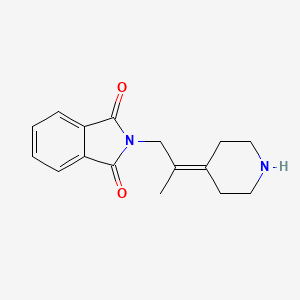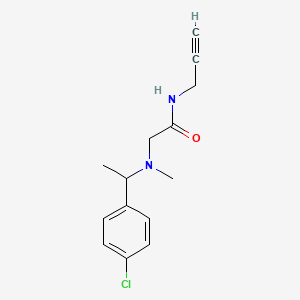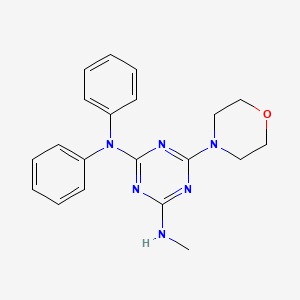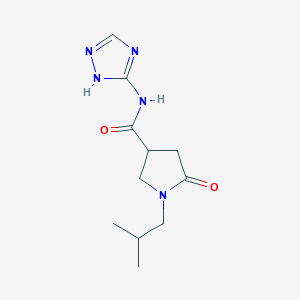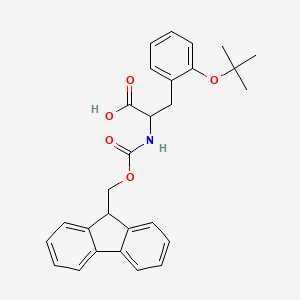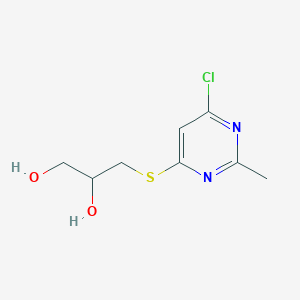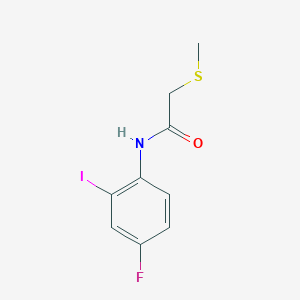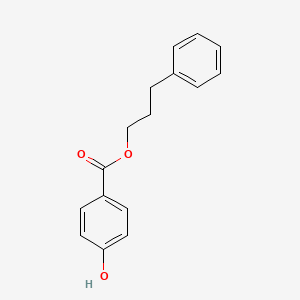
3-Phenylpropyl 4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropyl 4-hydroxybenzoate is an ester derived from 4-hydroxybenzoic acid and 3-phenylpropanol. This compound is part of the larger family of parabens, which are widely used as preservatives in cosmetic and pharmaceutical products due to their antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-phenylpropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
4-Hydroxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
3-Phenylpropyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the ester into an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of 3-phenylpropanol.
Substitution: Formation of various substituted benzoates.
科学研究应用
3-Phenylpropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Explored for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties
作用机制
The antimicrobial activity of 3-phenylpropyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is similar to other parabens, which target the cell membrane and inhibit microbial growth .
相似化合物的比较
Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Uniqueness
3-Phenylpropyl 4-hydroxybenzoate is unique among parabens due to its longer alkyl chain, which enhances its lipophilicity and potentially increases its efficacy as a preservative. This compound also exhibits a broader spectrum of antimicrobial activity compared to shorter-chain parabens .
属性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
3-phenylpropyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H16O3/c17-15-10-8-14(9-11-15)16(18)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2 |
InChI 键 |
MFLGDXPSNXUOMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


